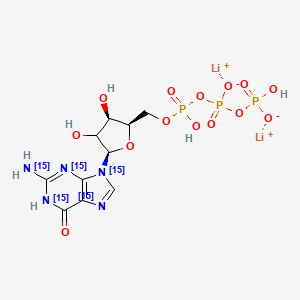
Guanosine triphosphate-15N5 (dilithium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanosine triphosphate-15N5 (dilithium) is a compound where guanosine triphosphate is labeled with nitrogen-15 isotopes and complexed with lithium ions. Guanosine triphosphate is a naturally occurring nucleotide that plays a crucial role in various biological processes, including protein synthesis and signal transduction. The nitrogen-15 labeling makes it useful for various research applications, particularly in the fields of biochemistry and molecular biology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of guanosine triphosphate-15N5 (dilithium) involves the incorporation of nitrogen-15 isotopes into guanosine triphosphate. This can be achieved through the use of nitrogen-15 labeled precursors in the nucleotide synthesis pathway. The reaction conditions typically involve enzymatic or chemical methods to ensure the incorporation of the isotopes at specific positions within the guanosine triphosphate molecule .
Industrial Production Methods
Industrial production of guanosine triphosphate-15N5 (dilithium) involves large-scale synthesis using bioreactors and fermentation processes. Recombinant Escherichia coli strains can be engineered to overexpress the enzymes required for the biosynthesis of guanosine triphosphate, which is then purified and labeled with nitrogen-15 isotopes. The final product is complexed with lithium ions to form the dilithium salt .
Analyse Des Réactions Chimiques
Types of Reactions
Guanosine triphosphate-15N5 (dilithium) can undergo various chemical reactions, including:
Hydrolysis: Breaking down into guanosine diphosphate and inorganic phosphate.
Phosphorylation: Addition of phosphate groups to form cyclic guanosine monophosphate.
Substitution: Replacement of functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include enzymes such as kinases and phosphatases, as well as chemical reagents like acids and bases. The reactions typically occur under physiological conditions, such as neutral pH and moderate temperatures .
Major Products Formed
The major products formed from these reactions include guanosine diphosphate, cyclic guanosine monophosphate, and various substituted derivatives of guanosine triphosphate .
Applications De Recherche Scientifique
Guanosine triphosphate-15N5 (dilithium) has a wide range of scientific research applications:
Chemistry: Used as a tracer in studies involving nucleotide metabolism and enzyme kinetics.
Biology: Employed in research on signal transduction pathways and protein synthesis.
Medicine: Investigated for its potential as a therapeutic agent against viral infections, including COVID-19.
Industry: Utilized in the production of labeled nucleotides for various biochemical assays and diagnostic tests
Mécanisme D'action
Guanosine triphosphate-15N5 (dilithium) exerts its effects by participating in various biochemical pathways. It acts as a substrate for guanosine triphosphatases, which hydrolyze guanosine triphosphate to guanosine diphosphate, releasing energy that drives cellular processes. The nitrogen-15 labeling allows for the tracking of guanosine triphosphate within cells, providing insights into its role in signal transduction, protein synthesis, and other cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanosine diphosphate-15N5 (dilithium): A similar compound where guanosine diphosphate is labeled with nitrogen-15 isotopes.
Guanosine monophosphate-15N5 (dilithium): Another related compound with nitrogen-15 labeled guanosine monophosphate.
Uniqueness
Guanosine triphosphate-15N5 (dilithium) is unique due to its specific labeling with nitrogen-15 isotopes, which allows for detailed studies of nucleotide metabolism and cellular processes. Its ability to act as a substrate for various enzymes and participate in multiple biochemical pathways makes it a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C10H14Li2N5O14P3 |
|---|---|
Poids moléculaire |
540.1 g/mol |
Nom IUPAC |
dilithium;[[[(2R,3R,5R)-5-(2-(15N)azanyl-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O14P3.2Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5+,6?,9-;;/m1../s1/i11+1,12+1,13+1,14+1,15+1;; |
Clé InChI |
SPQUPDOUIWTDAU-VTUFCYPXSA-L |
SMILES isomérique |
[Li+].[Li+].C1=[15N]C2=C([15N]1[C@H]3C([C@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)[15N]=C([15NH]C2=O)[15NH2] |
SMILES canonique |
[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


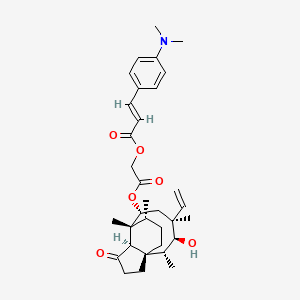
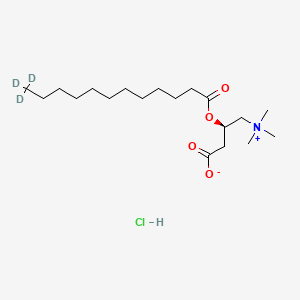
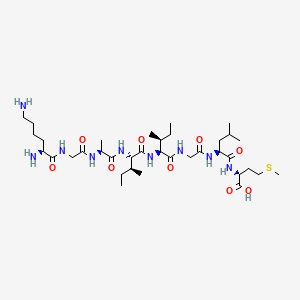

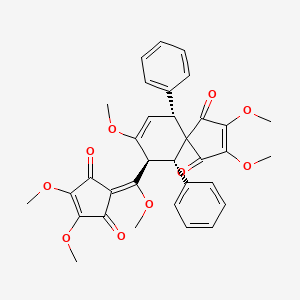
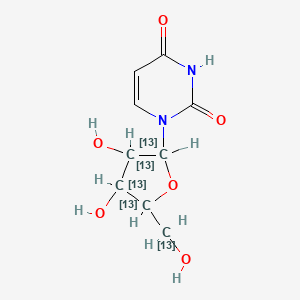




![2-[1-[[1-[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]piperidin-4-yl]methyl]piperidin-4-yl]ethyl 3-butan-2-yl-1-[1-(2-methoxy-2-oxoethyl)-6-oxopyridin-3-yl]-2-oxo-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate](/img/structure/B12385837.png)



